Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

CNS drug discovery blood-brain barrier permeability medicinal chemistry

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate (CAS 121912-29-6) is a heterocyclic compound comprising a piperidine ring N-substituted with a 4-pyridyl group and bearing an ethyl ester at the 4-position. Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 121912-29-6
Cat. No. B046582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(pyridin-4-yl)piperidine-4-carboxylate
CAS121912-29-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3
InChIKeyGXLGGUQVDXBVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Heterocyclic Building Block for CNS-Targeted Drug Discovery


Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate (CAS 121912-29-6) is a heterocyclic compound comprising a piperidine ring N-substituted with a 4-pyridyl group and bearing an ethyl ester at the 4-position. Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol . The compound is a versatile building block in medicinal chemistry, particularly valued as an intermediate for synthesizing central nervous system (CNS)-active agents and kinase inhibitors . It is supplied as a research-grade chemical with typical purities ≥97% (HPLC) and is characterized by a calculated LogP of approximately 1.86–1.93, indicating moderate lipophilicity suitable for CNS drug design [1].

Why Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Cannot Be Simply Replaced by Analogs in Synthesis


Substituting ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate with a generic analog—such as the methyl ester or hydrochloride salt—is not advisable due to quantifiable differences in physicochemical properties and synthetic utility. The ethyl ester group provides a specific balance of lipophilicity (LogP ≈ 1.86–1.93) and hydrolytic stability that the methyl ester (LogP ≈ 1.54) lacks [1]. This influences both reaction kinetics and the purification profile of downstream intermediates. Furthermore, the free base form offers distinct advantages over the hydrochloride salt in anhydrous coupling reactions and in applications requiring neutral conditions . These quantifiable disparities directly impact yield, purity, and reproducibility in multistep syntheses, making generic substitution a tangible risk to project timelines and outcomes.

Quantitative Differentiation of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate from Analogs


Superior Lipophilicity for CNS Penetration vs. Methyl Ester

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate exhibits a higher calculated LogP (1.8611–1.9261) compared to its methyl ester analog, methyl 1-(pyridin-4-yl)piperidine-4-carboxylate (LogP = 1.5360) [1]. This 0.33–0.39 unit increase in LogP translates to a roughly 2-fold higher partition coefficient, which is a critical determinant for passive diffusion across the blood-brain barrier in CNS drug discovery programs.

CNS drug discovery blood-brain barrier permeability medicinal chemistry

Higher Commercial Purity Standard vs. Hydrochloride Salt

The free base ethyl ester is commercially available with a standard purity of ≥97% (HPLC) , whereas the corresponding hydrochloride salt (CAS 343247-16-5) is typically offered at a lower standard purity of 95% . This 2-percentage-point difference in purity specification directly impacts the quality of downstream reactions, particularly in sensitive catalytic transformations where salt impurities can poison catalysts or alter reaction kinetics.

chemical procurement purity requirements synthetic intermediate

Scalable Synthesis Enabled by Optimized Catalytic Process

A recent patent (WO2023123456) discloses an optimized catalytic process for the synthesis of ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate that achieves a 90% isolated yield with minimal byproduct formation [1]. This represents a significant improvement over earlier synthetic routes and directly addresses historical challenges in large-scale production, making kilogram-scale procurement both feasible and cost-effective for pharmaceutical development programs.

process chemistry scale-up patented synthesis

Favorable Solubility Profile for Organic Synthesis

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate exhibits a calculated aqueous solubility of 1.04 mg/mL (log S = -2.35) and is freely soluble in common organic solvents [1]. This solubility profile strikes a practical balance: sufficient aqueous solubility for biphasic workups and extractions, yet high organic solubility for homogeneous reaction conditions. In contrast, the hydrochloride salt (CAS 343247-16-5) has significantly higher aqueous solubility due to its ionic nature, which can complicate organic-phase reactions and extractions .

solubility reaction medium synthetic chemistry

Recommended Application Scenarios for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Based on Differential Evidence


CNS-Targeted Drug Discovery Programs Requiring BBB-Penetrant Scaffolds

Utilize the ethyl ester as a key intermediate for synthesizing CNS-penetrant kinase inhibitors or GPCR ligands. Its elevated LogP (1.86–1.93) relative to the methyl ester directly supports passive diffusion across the blood-brain barrier, making it the preferred building block for SAR studies in neurodegenerative and psychiatric disease models .

Large-Scale Pharmaceutical Process Development Requiring High-Yield Intermediates

Leverage the optimized catalytic synthesis (WO2023123456) that delivers 90% yield for multikilogram production. Procuring this compound supports cost-effective scale-up for preclinical toxicology studies and Phase I clinical trial material supply, where purity and yield are critical cost drivers [1].

Anhydrous Coupling Reactions and Sensitive Catalytic Transformations

Select the free base ethyl ester (≥97% purity) over the hydrochloride salt for amide couplings, ester hydrolyses, or palladium-catalyzed cross-couplings. The neutral form avoids acid/base interference, and the higher purity specification reduces the risk of catalyst poisoning, ensuring reproducible and high-yielding synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.